![molecular formula C13H13NO B6413710 2-(2,4-Dimethylphenyl)-4-hydroxypyridine, 95% CAS No. 1261970-76-6](/img/structure/B6413710.png)
2-(2,4-Dimethylphenyl)-4-hydroxypyridine, 95%
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Overview
Description
2-(2,4-Dimethylphenyl)-4-hydroxypyridine, or 2,4-DMHP, is an organic compound found in a variety of plants, fungi, and bacteria. It is a type of phenolic compound, which is a group of compounds that contain a benzene ring with hydroxyl groups attached to it. This compound has been studied for its potential applications in biochemistry, physiology, and medicine.
Scientific Research Applications
2,4-DMHP has been studied for its potential applications in biochemistry, physiology, and medicine. In biochemistry, it has been studied for its potential to inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. In physiology, it has been studied for its potential to modulate the activity of certain receptors, such as the serotonin 5-HT1A receptor. In medicine, it has been studied for its potential to act as an anti-inflammatory agent and to have anti-cancer properties.
Mechanism of Action
The mechanism of action of 2,4-DMHP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain receptors. Inhibition of enzymes can lead to the inhibition of certain biochemical pathways, while modulation of receptors can lead to changes in signal transduction pathways. These changes can lead to a variety of physiological effects, such as changes in hormone levels and changes in neurotransmitter levels.
Biochemical and Physiological Effects
2,4-DMHP has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of monoamine oxidase and acetylcholinesterase. It has also been shown to modulate the activity of the serotonin 5-HT1A receptor. These effects can lead to changes in hormone levels, changes in neurotransmitter levels, and changes in signal transduction pathways.
Advantages and Limitations for Lab Experiments
2,4-DMHP has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available commercially. It is also relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2,4-DMHP. One potential direction is to further study its mechanism of action in order to better understand its biochemical and physiological effects. Another potential direction is to further study its potential applications in biochemistry, physiology, and medicine. Finally, further research could be done to explore new methods for synthesizing 2,4-DMHP and to develop new uses for it.
Synthesis Methods
2,4-DMHP can be synthesized through a variety of methods, such as the Friedel-Crafts acylation reaction, the Knoevenagel condensation reaction, and the Mannich reaction. The Friedel-Crafts acylation reaction involves the reaction of an acyl halide with an aromatic ring to form a substituted aromatic compound. The Knoevenagel condensation reaction involves the reaction of aldehyde and an amine to form a substituted amide. The Mannich reaction involves the reaction of an aldehyde, an amine, and a carbonyl compound to form an imine. All of these reactions can be used to synthesize 2,4-DMHP.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)13-8-11(15)5-6-14-13/h3-8H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYXQYEJFYNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=O)C=CN2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692449 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)pyridin-4(1H)-one | |
CAS RN |
1261970-76-6 |
Source
|
Record name | 2-(2,4-Dimethylphenyl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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